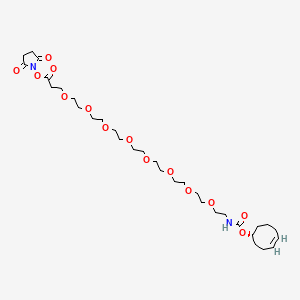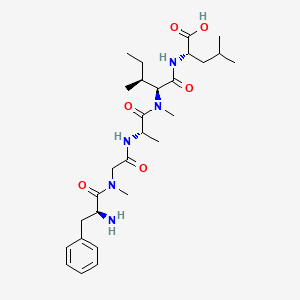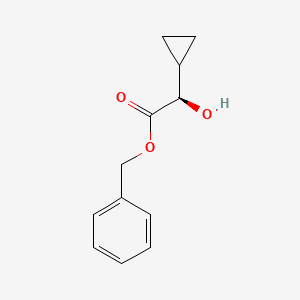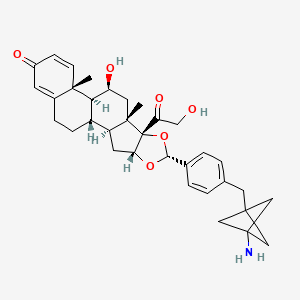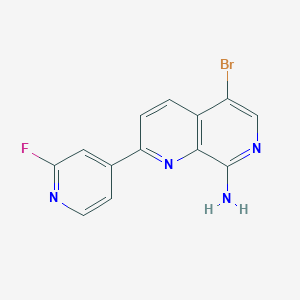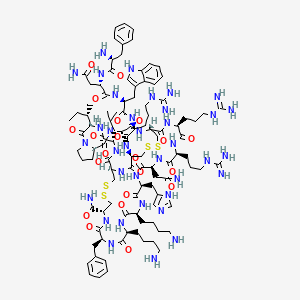
Conopeptide rho-TIA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Conopeptide rho-TIA is a peptide derived from the venom of the fish-hunting cone snail, Conus tulipa. This compound is known for its selective inhibition of alpha1B-adrenergic receptors, making it a valuable tool in pharmacological research. The peptide consists of 19 amino acids and has been studied for its unique mode of action and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of conopeptide rho-TIA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid’s alpha-amino group.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cleavage: The final peptide is cleaved from the resin using a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The process is optimized to minimize side reactions and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Conopeptide rho-TIA primarily undergoes:
Oxidation: Formation of disulfide bonds between cysteine residues, which is crucial for its biological activity.
Reduction: Breaking of disulfide bonds, which can be used to study the peptide’s structure-function relationship.
Common Reagents and Conditions:
Oxidation: Typically achieved using oxidizing agents like iodine or air oxidation in alkaline conditions.
Reduction: Achieved using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products: The major products of these reactions are the oxidized (disulfide-bonded) and reduced forms of the peptide, which have distinct biological activities .
Applications De Recherche Scientifique
Conopeptide rho-TIA has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and folding.
Biology: Investigated for its role in modulating alpha1B-adrenergic receptors, which are involved in various physiological processes.
Medicine: Potential therapeutic applications in treating conditions like hypertension and prostate hyperplasia due to its selective inhibition of alpha1B-adrenergic receptors.
Industry: Utilized in the development of new pharmacological tools and drugs targeting adrenergic receptors
Mécanisme D'action
Conopeptide rho-TIA exerts its effects by binding to the alpha1B-adrenergic receptor, a G protein-coupled receptor. It acts as a non-competitive antagonist, meaning it binds to a site distinct from the endogenous ligand binding site. This binding inhibits the receptor’s ability to activate downstream signaling pathways, leading to reduced physiological responses. Key residues like arginine-4 and tryptophan-3 are crucial for its binding affinity and activity .
Comparaison Avec Des Composés Similaires
Conopeptide chi-MrIA: Targets the neuronal noradrenaline transporter.
Conopeptide chi-MrIB: Similar to chi-MrIA, targets the noradrenaline transporter.
Comparison: Conopeptide rho-TIA is unique in its selective inhibition of alpha1B-adrenergic receptors, whereas chi-MrIA and chi-MrIB target the noradrenaline transporter. This specificity makes rho-TIA a valuable tool for studying adrenergic receptor function and developing selective adrenergic receptor modulators .
Propriétés
Formule moléculaire |
C105H160N36O21S4 |
|---|---|
Poids moléculaire |
2390.9 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(1R,6R,9S,12S,15S,18S,21S,24S,27S,30R,33S,36S,42S,45S,50R)-12,15-bis(4-aminobutyl)-21-(2-amino-2-oxoethyl)-9-benzyl-42-[(2S)-butan-2-yl]-24,27-bis(3-carbamimidamidopropyl)-6-carbamoyl-18-(1H-imidazol-5-ylmethyl)-33-methyl-45-(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontan-50-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C105H160N36O21S4/c1-6-56(4)83-102(162)141-40-22-34-80(141)101(161)124-57(5)85(145)137-77-51-165-166-53-79(138-91(151)69(33-21-39-121-105(116)117)128-93(153)72(44-60-48-122-64-28-14-13-27-62(60)64)133-95(155)74(46-81(109)142)130-86(146)63(108)42-58-23-9-7-10-24-58)100(160)139-78(99(159)131-70(41-55(2)3)97(157)140-83)52-164-163-50-76(84(111)144)136-92(152)71(43-59-25-11-8-12-26-59)132-89(149)66(30-16-18-36-107)125-87(147)65(29-15-17-35-106)127-94(154)73(45-61-49-118-54-123-61)134-96(156)75(47-82(110)143)135-90(150)68(32-20-38-120-104(114)115)126-88(148)67(129-98(77)158)31-19-37-119-103(112)113/h7-14,23-28,48-49,54-57,63,65-80,83,122H,6,15-22,29-47,50-53,106-108H2,1-5H3,(H2,109,142)(H2,110,143)(H2,111,144)(H,118,123)(H,124,161)(H,125,147)(H,126,148)(H,127,154)(H,128,153)(H,129,158)(H,130,146)(H,131,159)(H,132,149)(H,133,155)(H,134,156)(H,135,150)(H,136,152)(H,137,145)(H,138,151)(H,139,160)(H,140,157)(H4,112,113,119)(H4,114,115,120)(H4,116,117,121)/t56-,57-,63-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,83-/m0/s1 |
Clé InChI |
JOSBKXVAGAOPRY-WJKLNYSRSA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H]3CSSC[C@@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CCCNC(=N)N)CCCNC(=N)N)CC(=O)N)CC4=CN=CN4)CCCCN)CCCCN)CC5=CC=CC=C5)C(=O)N)C(=O)N[C@H](C(=O)N1)CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC8=CC=CC=C8)N)C |
SMILES canonique |
CCC(C)C1C(=O)N2CCCC2C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CCCNC(=N)N)CCCNC(=N)N)CC(=O)N)CC4=CN=CN4)CCCCN)CCCCN)CC5=CC=CC=C5)C(=O)N)C(=O)NC(C(=O)N1)CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC(=O)N)NC(=O)C(CC8=CC=CC=C8)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





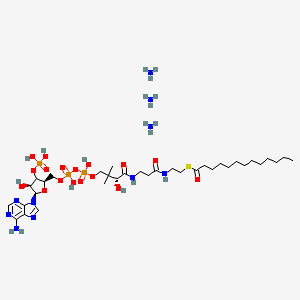
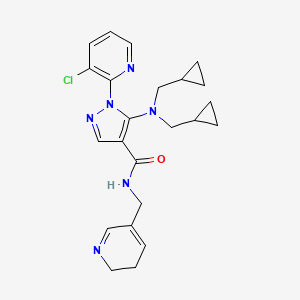

![disodium;2-hydroxy-5-[[4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzoate](/img/structure/B12382264.png)
